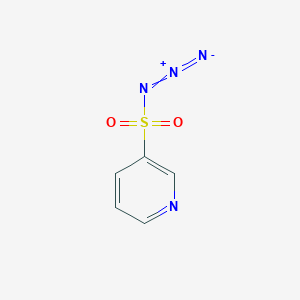

Pyridine-3-sulfonyl azide

Description

Pyridine-3-sulfonyl azide is a reactive sulfonyl azide derivative characterized by a pyridine ring substituted at the 3-position with a sulfonyl azide group (-SO₂N₃). This compound is widely employed in organic synthesis, particularly in click chemistry and cycloaddition reactions, due to its ability to generate nitrenes or participate in Huisgen-type azide-alkyne cycloadditions . Its synthesis typically involves the reaction of pyridine-3-sulfonyl chloride with sodium azide, yielding the azide with high efficiency (87% isolated yield) .

Key properties include:

Properties

IUPAC Name |

N-diazopyridine-3-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4N4O2S/c6-8-9-12(10,11)5-2-1-3-7-4-5/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQOLEKZLCRBTMR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)S(=O)(=O)N=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4N4O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10473483 | |

| Record name | pyridine-3-sulfonyl azide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10473483 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2432-67-9 | |

| Record name | 3-Pyridinesulfonyl azide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2432-67-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | pyridine-3-sulfonyl azide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10473483 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthesis via Nucleophilic Substitution of Pyridine-3-Sulfonyl Chloride

The most widely reported method for synthesizing pyridine-3-sulfonyl azide involves the nucleophilic substitution of pyridine-3-sulfonyl chloride (CAS 16133-25-8) with sodium azide (NaN₃). This approach leverages the reactivity of the sulfonyl chloride group, which undergoes facile displacement by azide ions under controlled conditions.

Reaction Mechanism and Stoichiometry

The reaction proceeds via a two-step mechanism:

- Activation of the sulfonyl chloride : The sulfonyl chloride is dissolved in a polar aprotic solvent, such as acetonitrile or dichloromethane, to enhance electrophilicity.

- Nucleophilic displacement : Sodium azide reacts with the activated sulfonyl chloride, replacing the chloride group with an azide moiety. The general reaction is:

$$ \text{C}5\text{H}4\text{ClNO}2\text{S} + \text{NaN}3 \rightarrow \text{C}5\text{H}4\text{N}4\text{O}2\text{S} + \text{NaCl} $$

Stoichiometric studies from Ambeed indicate a 1:1 molar ratio of pyridine-3-sulfonyl chloride to sodium azide, with yields reaching 83% under optimized conditions.

Optimization of Reaction Conditions

Key parameters influencing yield and purity include:

Solvent Selection

- Acetonitrile : Preferred for its ability to dissolve both reactants and stabilize intermediates.

- Dichloromethane (DCM) : Used in biphasic systems with aqueous sodium hydrogen carbonate to mitigate hydrolysis.

Temperature and Time

- 45–60°C : Elevated temperatures accelerate reaction kinetics, reducing reaction time to 1.5–5 hours.

- Room temperature : Feasible but requires extended reaction times (>24 hours).

Acid-Binding Agents

Alternative Pathway via Sulfonate Intermediate

A patent by CN103360318B describes a two-step method for synthesizing sulfonyl azides, adaptable to this compound:

Step 1: Formation of Sulfonate Intermediate

Pyridine-3-sulfinic acid (or its salt) reacts with methyl trifluoromethanesulfonate (MeOTf) to form a reactive sulfonate ester:

$$ \text{C}5\text{H}4\text{SO}2\text{H} + \text{CF}3\text{SO}3\text{Me} \rightarrow \text{C}5\text{H}4\text{SO}2\text{O}\text{CF}_3 + \text{MeOH} $$

Comparative Analysis of Methods

Chemical Reactions Analysis

Cycloaddition Reactions

Pyridine-3-sulfonyl azide undergoes efficient copper-catalyzed azide-alkyne cycloaddition (CuAAC) with terminal alkynes to form stable N-sulfonyltriazole derivatives. Key examples include:

Mechanistic Insights :

-

The reaction proceeds via a copper(I)-acetylide intermediate, followed by regioselective cycloaddition.

-

The electron-deficient pyridine ring enhances the stability of the sulfonyltriazole products, enabling applications in bioconjugation (e.g., fluorescent labeling of RNA) .

Radical Azidation

This compound participates in radical-mediated azidation reactions. Kinetic studies reveal:

| Radical Source | Rate Constant (k, M⁻¹s⁻¹ at 80°C) | Competing Reaction | Efficiency | Source |

|---|---|---|---|---|

| 4-Phenylcyclohexyl radical | 2 × 10⁵ | HAT with (TMS)₃SiH | Moderate |

Key Observations :

-

The azidation rate is slower compared to trifluoromethanesulfonyl azide (7 × 10⁵ M⁻¹s⁻¹) due to steric and electronic effects of the pyridine ring .

-

Radical stability and solvent polarity significantly influence reaction outcomes.

RNA Sulfonylation

This compound (AzP3S) sulfonylates RNA 2′-OH groups, enabling post-translational modifications:

| RNA Substrate | Conditions | Conversion Rate | Application | Source |

|---|---|---|---|---|

| 18-nucleotide tRF3 | 50 mM AzP3S, 37°C, 24 h | 87% | Fluorescent labeling |

Procedure :

-

Sulfonylation of RNA at 2′-OH positions.

-

Precipitation to remove excess reagent.

-

Strain-promoted azide-alkyne cycloaddition (SPAAC) with TAMRA-DBCO or Cy5-DBCO for labeling .

Stability and Handling Considerations

-

Thermal Sensitivity : this compound degrades at elevated temperatures (>80°C), necessitating low-temperature storage .

-

Synthetic Precursor : Typically synthesized from pyridine-3-sulfonyl chloride via diazotization, with yields up to 95% under optimized conditions (0–5°C, NaNO₂/HCl) .

Comparative Reactivity

A comparison with other sulfonyl azides highlights its unique properties:

| Sulfonyl Azide | Reactivity in CuAAC | Radical Azidation Rate (k, M⁻¹s⁻¹) | Thermal Stability |

|---|---|---|---|

| This compound | High | 2 × 10⁵ | Moderate |

| Trifluoromethanesulfonyl azide | Moderate | 7 × 10⁵ | High |

| Benzenesulfonyl azide | High | 1.5 × 10⁵ | High |

Scientific Research Applications

Chemistry: Pyridine-3-sulfonyl azide is used as a reagent in organic synthesis for the preparation of various heterocyclic compounds and as a building block for more complex molecules .

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential to form bioactive compounds that can act as pharmaceuticals or biochemical probes .

Industry: This compound is utilized in the synthesis of materials with specific properties, such as polymers and coatings, due to its reactivity and ability to introduce functional groups into target molecules .

Mechanism of Action

The mechanism of action of pyridine-3-sulfonyl azide involves its ability to act as a nucleophile in substitution reactions and as a precursor to reactive intermediates in cycloaddition reactions. The sulfonyl azide group can undergo decomposition to generate nitrogen gas and a reactive nitrene intermediate, which can insert into various chemical bonds, facilitating the formation of new compounds .

Comparison with Similar Compounds

Key Findings :

- Electron-Deficient Systems : Pyridine-3-sulfonyl azide and naphthalene-1-sulfonyl azide exhibit enhanced reactivity in cycloadditions due to their electron-withdrawing aromatic rings .

- Solubility and Biocompatibility : PEGylated azides (e.g., Azide-PEG5-Tos) outperform this compound in aqueous applications due to their hydrophilic PEG chains .

- Thermal Stability : Methanesulfonyl azide decomposes more readily than this compound, limiting its utility in controlled syntheses .

Environmental Impact

Key comparisons:

Biological Activity

Pyridine-3-sulfonyl azide is a compound that has garnered interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores its biological activity, focusing on its antimicrobial, anti-inflammatory, and anticancer properties, supported by research findings and case studies.

Chemical Structure and Properties

This compound features a pyridine ring substituted with a sulfonyl group and an azide functional group. The azide moiety is particularly significant for its reactivity, allowing for various chemical transformations, including radical azidation reactions. This characteristic makes it a valuable reagent in organic synthesis, especially in creating biologically active compounds.

1. Antimicrobial Activity

Research indicates that pyridine derivatives exhibit significant antimicrobial properties. For instance, studies have shown that compounds derived from this compound demonstrate potent antibacterial activity against various Gram-positive bacteria.

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 21b | S. aureus | 32 μg/mL |

| 21d | S. pneumoniae | 16 μg/mL |

| 21e | E. faecalis | 64 μg/mL |

These findings suggest that the introduction of the pyridine ring enhances the compound's ability to penetrate bacterial membranes and exert bactericidal effects .

2. Anti-inflammatory Activity

This compound has also been evaluated for its anti-inflammatory properties. Compounds derived from it have shown inhibition of cyclooxygenase (COX) enzymes, which are critical in the inflammatory response.

| Compound | COX-2 Inhibition (IC50) |

|---|---|

| 24 | 0.12 μM |

| 25 | 0.12 μM |

The anti-inflammatory potential is attributed to the compound's ability to modulate inflammatory pathways, making it a candidate for developing new anti-inflammatory drugs .

3. Anticancer Activity

The anticancer properties of pyridine derivatives have been explored extensively. Compounds synthesized from this compound have shown promising results in inhibiting tumor cell proliferation.

| Compound | Cancer Cell Line | IC50 (μM) |

|---|---|---|

| 22 | SKBr-3 | 0.8 |

| 23 | MCF-7 | 1.0 |

These compounds exhibit selective cytotoxicity against cancer cells while sparing normal cells, highlighting their therapeutic potential in cancer treatment .

Case Studies

Several case studies illustrate the biological activity of this compound:

- Antibacterial Study : A series of derivatives were synthesized and tested against multiple bacterial strains, demonstrating significant antibacterial effects comparable to established antibiotics such as linezolid.

- Anti-inflammatory Evaluation : In vivo studies showed that derivatives significantly reduced edema in animal models, confirming their anti-inflammatory activity.

- Anticancer Research : In vitro studies on various cancer cell lines revealed that specific derivatives inhibited cell growth effectively, indicating their potential as anticancer agents.

Q & A

Q. What are the standard synthetic protocols for preparing pyridine-3-sulfonyl azide?

this compound can be synthesized via decarboxylative azidation of aliphatic carboxylic acids using this compound as the azide source. A common method involves AgNO₃ as a catalyst and K₂S₂O₈ as an oxidant in aqueous acetonitrile under mild conditions . Key steps include:

- Dissolving the carboxylic acid and this compound in a 1:1 mixture of MeCN/H₂O.

- Adding AgNO₃ (10 mol%) and K₂S₂O₈ (2 equivalents) under nitrogen atmosphere.

- Stirring at room temperature for 12–24 hours.

- Purifying the product via column chromatography. Monitor reaction progress using TLC and confirm purity via HPLC (≥99% purity, as referenced for related compounds) .

Q. What safety precautions are essential when handling this compound in laboratory settings?

- Personal Protective Equipment (PPE): Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Use fume hoods to avoid inhalation .

- Emergency Measures: In case of skin contact, rinse immediately with water for 15 minutes. For eye exposure, flush with water and seek medical attention .

- Storage: Store in a cool, dry place away from ignition sources. Ensure containers are tightly sealed to prevent moisture absorption, which may degrade the compound .

Q. How can researchers confirm the structural integrity of this compound?

- Spectroscopic Analysis: Use ¹H/¹³C NMR to identify characteristic peaks (e.g., pyridine ring protons at δ 8.5–9.0 ppm, sulfonyl group at δ 3.5–4.0 ppm).

- Mass Spectrometry (MS): Confirm molecular weight (177.61 g/mol) via high-resolution MS .

- Purity Assessment: Employ HPLC with UV detection (λ = 254 nm) to ensure ≥98% purity, referencing protocols for structurally related sulfonic acids .

Advanced Research Questions

Q. How can reaction yields be optimized in copper-catalyzed cycloadditions using this compound?

- Catalyst Screening: Test Cu(I) sources (e.g., CuBr, CuI) at 1–5 mol% to balance reactivity and side reactions.

- Solvent Optimization: Evaluate polar aprotic solvents (e.g., DMF, DMSO) to enhance azide-alkyne dipole interactions .

- Temperature Control: Conduct reactions at 25–50°C; higher temperatures may accelerate decomposition.

- Azide Purity: Pre-purify this compound via recrystallization to minimize impurities that compete with cycloaddition .

Q. What analytical strategies resolve contradictory data in azide-mediated reaction mechanisms?

- Radical Trapping Experiments: Add TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) to confirm/rule out radical intermediates in decarboxylative azidation .

- Kinetic Isotope Effects (KIE): Compare reaction rates using deuterated substrates to identify rate-determining steps.

- Computational Modeling: Employ DFT calculations to map potential energy surfaces for competing pathways (e.g., concerted vs. stepwise mechanisms) .

Q. How should researchers address variability in azide stability under different storage conditions?

- Moisture Control: Store azides in desiccators with silica gel to prevent hydrolysis.

- Thermal Stability Testing: Conduct accelerated aging studies at 40°C for 48 hours and monitor decomposition via FT-IR (loss of N₃ peaks at ~2100 cm⁻¹) .

- Container Material: Use amber glass vials to minimize light-induced degradation, as sulfonyl azides are photosensitive .

Q. What methodologies validate the regioselectivity of this compound in click chemistry applications?

- Regiospecific Analysis: Compare ¹H NMR spectra of triazole products with literature data for 1,4- vs. 1,5-regioisomers .

- X-ray Crystallography: Resolve crystal structures of triazole adducts to confirm substitution patterns.

- Competition Experiments: React this compound with terminal vs. internal alkynes to assess steric/electronic effects .

Data Analysis and Contradiction Management

Q. How to troubleshoot inconsistent yields in azide-mediated peptide modifications?

- Byproduct Identification: Use LC-MS to detect sulfonamide or diazo byproducts from azide decomposition.

- Reagent Stoichiometry: Adjust azide:alkyne ratios (1:1 to 1:1.2) to favor complete conversion.

- Solid-Phase Compatibility: Ensure resin-bound peptides are fully solvated to prevent steric hindrance during cycloaddition .

Q. What statistical approaches are recommended for analyzing dose-response data in azide toxicity studies?

- Dose-Response Modeling: Fit data to sigmoidal curves using software like GraphPad Prism to calculate EC₅₀ values.

- ANOVA with Post Hoc Tests: Compare means across concentrations (e.g., 0.1–10 mM) to identify significant toxicity thresholds.

- Meta-Analysis: Synthesize findings from multiple studies to assess reproducibility, as outlined in EPA evidence integration frameworks .

Safety and Compliance

Q. What disposal protocols are compliant with environmental regulations for azide waste?

- Chemical Inactivation: Treat waste with excess sodium nitrite and HCl to convert azides to nitrogen gas.

- Documentation: Maintain logs of disposal volumes and methods per OECD and EPA guidelines .

- Local Regulations: Consult institutional EH&S departments for region-specific protocols .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.